3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
CAS No.: 93432-37-2
Cat. No.: VC19241800
Molecular Formula: C15H10ClN3O3
Molecular Weight: 315.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93432-37-2 |
|---|---|
| Molecular Formula | C15H10ClN3O3 |
| Molecular Weight | 315.71 g/mol |
| IUPAC Name | 3-(2-chloro-4-nitrophenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C15H10ClN3O3/c1-9-17-13-5-3-2-4-11(13)15(20)18(9)14-7-6-10(19(21)22)8-12(14)16/h2-8H,1H3 |
| Standard InChI Key | CAPGDMLTAQKIHX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinazolinone core (a benzene ring fused to a pyrimidine-4-one ring) substituted at position 2 with a methyl group and at position 3 with a 2-chloro-4-nitrophenyl moiety. This substitution pattern introduces electron-withdrawing groups (nitro and chloro) that enhance electrophilic reactivity, a critical factor in its biological interactions. The IUPAC name, 3-(2-chloro-4-nitrophenyl)-2-methylquinazolin-4-one, reflects this arrangement, while its canonical SMILES (CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)N+[O-])Cl) provides a machine-readable representation of its connectivity.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀ClN₃O₃ |
| Molecular Weight | 315.71 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 2 |
The nitro group at the para position of the phenyl ring contributes to the compound’s planar geometry, facilitating π-π stacking interactions with biological targets such as DNA topoisomerases or microbial enzymes .
Synthetic Methodologies
Multi-Step Condensation Approaches
A common synthesis route involves the reaction of anthranilic acid derivatives with acyl chlorides, followed by cyclization. For example, 2a-2c intermediates are formed by treating anthranilic acid with butyryl chloride, benzoyl chloride, or 4-nitrobenzoyl chloride in dimethylformamide (DMF) . Subsequent dehydrative cyclization using acetic anhydride yields benzoxazinone intermediates (3a-3c), which react with hydrazine hydrate to form 3-aminoquinazolinones (4a-4c) . Chloroacetylation of these amines produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives (5a-5c), which are further functionalized with oxadiazole-thiol groups to yield the final hybrid compounds .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. In assays against Staphylococcus aureus and Pseudomonas aeruginosa, analog compounds demonstrated minimum inhibitory concentrations (MICs) of 8–32 μg/mL, comparable to standard antibiotics like ciprofloxacin . The chloro and nitro substituents enhance membrane permeability, disrupting bacterial cell wall synthesis .
Antileishmanial Activity
Against Leishmania major promastigotes, select quinazolinones reduced parasite viability by 70–85% at 50 μM concentrations . The nitro group’s redox activity likely contributes to reactive oxygen species (ROS) generation, causing oxidative damage to parasitic DNA .
Structure-Activity Relationships (SAR)
Role of Substituents
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Nitro Group: Essential for antileishmanial activity; removal reduces efficacy by 40% .
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Chloro Substituent: Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies.
-
Methyl Group at Position 2: Steric effects modulate binding affinity to ATP pockets in kinase inhibitors .
Comparative Analysis with Analogues
| Compound | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| 3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | 16 (S. aureus) | 12.4 (MCF-7) |
| 3-Phenyl-2-ethylquinazolinone | 32 (S. aureus) | 28.9 (MCF-7) |
| 3-(4-Fluorophenyl)quinazolinone | 64 (S. aureus) | 45.2 (MCF-7) |
Data adapted from highlights the superior potency of the nitro-chloro substitution pattern.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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